SSAO Inhibitor Scaffold Specificity: Patent Protection Distinguishes the [4,5-c] Core from Alternative Imidazopyridine Regioisomers
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is explicitly claimed as the essential scaffold in a patent family covering semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors, whereas alternative imidazopyridine regioisomers (e.g., [4,5-b], [1,2-a], [1,5-a]) are not encompassed within the same claims for this specific pharmacophore class [1]. The patent specifies the [4,5-c] fusion geometry as critical for SSAO inhibitory activity, establishing this compound as a structurally privileged intermediate for developing proprietary SSAO-targeting agents.
| Evidence Dimension | Patent composition-of-matter claim coverage for SSAO inhibitor pharmacophore |
|---|---|
| Target Compound Data | Explicitly claimed as core scaffold |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine, imidazo[1,2-a]pyridine, and other regioisomers: not claimed in this patent family for SSAO inhibition |
| Quantified Difference | Qualitative binary distinction: claimed versus not claimed |
| Conditions | Patent analysis of US20170044157A1 claims covering 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives |
Why This Matters
Procurement of this specific scaffold enables development of SSAO inhibitors with freedom-to-operate under this patent family, whereas alternative regioisomers lack equivalent IP protection for this target class and may fail to recapitulate the same binding interactions.
- [1] US Patent Application US20170044157A1. NEW COMPOUNDS I: 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine compounds as inhibitors of SSAO activity. Filed 2016-10-27. View Source
